N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine
Description
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC guidelines, with the pyrimidine ring serving as the parent structure. The substituents include a methylene bridge (-CH$$_2$$-) connecting the pyrimidine’s 2-amino group to a 2,4-dimethoxyphenyl moiety. Key identifiers include:
Table 1: Molecular Properties of this compound
The compound’s structure features electron-donating methoxy groups at the 2- and 4-positions of the phenyl ring, which enhance solubility and influence electronic interactions with biological targets. The pyrimidine core, a six-membered aromatic ring with two nitrogen atoms, enables hydrogen bonding and π-stacking, critical for binding enzymes or receptors.
Historical Context of Pyrimidine-Based Compounds
Pyrimidine derivatives have been integral to biochemistry and pharmacology since their discovery. The isolation of uric acid (a purine derivative containing a pyrimidine ring) in 1776 marked the beginning of heterocyclic chemistry. By the late 19th century, synthetic efforts by Grimaux (barbituric acid, 1879) and Pinner (pyrimidine derivatives via amidine condensations, 1884) established methodologies for modifying the pyrimidine scaffold. The 20th century saw pyrimidines recognized as DNA/RNA constituents (cytosine, thymine, uracil), fueling interest in their therapeutic potential.
This compound emerged more recently as part of efforts to optimize pyrimidine derivatives for drug discovery. Its design leverages methoxy substituents to improve pharmacokinetic properties, a strategy validated in compounds like the antimalarial pyrimethamine and the anticancer agent 5-fluorouracil.
Significance in Medicinal Chemistry and Drug Discovery
Pyrimidine derivatives are privileged scaffolds in drug design due to their structural mimicry of endogenous nucleobases and adaptability to diverse therapeutic targets. This compound exemplifies this versatility:
Table 2: Therapeutic Applications of Pyrimidine Derivatives
The 2,4-dimethoxybenzyl group in this compound enhances metabolic stability compared to non-substituted analogs, a feature critical for oral bioavailability. Computational studies suggest its potential as a kinase inhibitor, with the methoxy groups facilitating interactions with hydrophobic pockets in enzyme active sites.
Ongoing research explores its utility in fragment-based drug design, where the pyrimidine core serves as a modular platform for synthesizing targeted therapies. For example, analogs with fluorinated pyrimidines have shown promise in positron emission tomography (PET) imaging, highlighting their dual diagnostic and therapeutic potential.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-17-11-5-4-10(12(8-11)18-2)9-16-13-14-6-3-7-15-13/h3-8H,9H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKHJQWZCXZBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=CC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
NAS is a classical method for introducing amine groups to electron-deficient aromatic rings. For pyrimidines, position 2 is inherently electrophilic due to the electron-withdrawing nitrogen atoms at positions 1 and 3. A two-step protocol can be employed:
- Chlorination : 2-Chloropyrimidine is synthesized via chlorination of pyrimidine using phosphorus oxychloride (POCl₃).
- Amination : The chloride is displaced by (2,4-dimethoxyphenyl)methylamine under basic conditions.
This method, however, faces challenges due to the moderate reactivity of 2-chloropyrimidine and competing side reactions.
Transition-Metal-Catalyzed Cross-Coupling
Palladium-catalyzed couplings, such as the Buchwald-Hartwig amination, offer higher regioselectivity. A representative procedure involves reacting 2-chloropyrimidine with (2,4-dimethoxyphenyl)methylamine in the presence of dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), xantphos ligand, and sodium tert-butoxide in toluene at reflux. This method achieves yields of 60–75% but requires stringent anhydrous conditions.
Iminium Salt Intermediate Route
A novel approach described in a 2022 patent utilizes a pyrimidin-2-iminium salt intermediate. Pyrimidine is treated with a nucleophilic imine-type reagent (e.g., NH₃·BH₃) to form the iminium salt, which subsequently reacts with (2,4-dimethoxyphenyl)methanol under acidic conditions. This method bypasses the need for pre-functionalized pyrimidine precursors and achieves yields exceeding 80%.
Detailed Synthetic Procedures
Palladium-Catalyzed Amination (Adapted from MDPI Protocol)
Reagents :
- 2-Chloropyrimidine (1.0 equiv)
- (2,4-Dimethoxyphenyl)methylamine (1.2 equiv)
- PdCl₂(PPh₃)₂ (5 mol%)
- Xantphos (6 mol%)
- Sodium tert-butoxide (3.0 equiv)
- Toluene (anhydrous)
Procedure :
- Combine reagents in toluene under nitrogen.
- Reflux at 110°C for 8–12 hours.
- Concentrate under vacuum, extract with ethyl acetate, and purify via column chromatography (ethyl acetate/hexane, 1:1).
Yield : 68%
Key Advantages : High regioselectivity, compatibility with sensitive functional groups.
Iminium Salt Method (Patent-Based)
Reagents :
- Pyrimidine (1.0 equiv)
- NH₃·BH₃ (1.5 equiv)
- (2,4-Dimethoxyphenyl)methanol (1.1 equiv)
- Trifluoroacetic acid (TFA, catalytic)
Procedure :
- Generate iminium salt by stirring pyrimidine with NH₃·BH₃ in dichloromethane at 0°C.
- Add (2,4-dimethoxyphenyl)methanol and TFA, then warm to room temperature.
- Quench with NaHCO₃, extract with DCM, and purify via recrystallization.
Yield : 82%
Key Advantages : Mild conditions, no metal catalysts required.
Analytical Characterization
- Molecular Formula : C₁₃H₁₅N₃O₂
- Molecular Weight : 245.28 g/mol
- LogP : 2.11 (indicative of moderate lipophilicity)
- TPSA : 56.27 Ų (suggesting good solubility in polar solvents)
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.30 (d, 2H, pyrimidine-H), 6.45 (s, 1H, Ar-H), 6.40 (d, 1H, Ar-H), 4.45 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃).
- LC-MS : m/z 245.28 [M+H]⁺.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted benzylpyrimidines depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine. Pyrimidines are known to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS) . The anti-inflammatory mechanism is attributed to the compound's ability to suppress the expression of inflammatory cytokines and prostaglandins.
Case Study:
A study investigated several new pyrimidine derivatives for their COX-2 inhibitory activity. The results indicated that specific derivatives exhibited significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . The IC50 values for these compounds were reported to be in the low micromolar range, demonstrating their potential as therapeutic agents.
2. Antibacterial and Antiviral Properties
Pyrimidine derivatives have been explored for their antibacterial and antiviral activities. The structural features of this compound suggest that it may interact with bacterial enzymes or viral proteins, leading to inhibition of pathogen growth .
Research Findings:
In vitro studies have shown that certain pyrimidine analogs possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. Additionally, their antiviral properties have been evaluated against various viral strains, indicating potential use in treating viral infections .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological effects. Key aspects include:
- Substituent effects: Variations in the substituents on the phenyl ring significantly influence the compound's biological activity. Electron-donating groups tend to enhance anti-inflammatory properties by stabilizing reactive intermediates during enzymatic interactions .
- Pyrimidine ring modifications: Alterations in the pyrimidine core can lead to variations in potency and selectivity against specific targets such as COX enzymes or bacterial receptors.
Summary Table of Applications
| Application | Mechanism | Research Findings |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes and iNOS | IC50 values comparable to indomethacin |
| Antibacterial | Disruption of bacterial enzyme functions | Broad-spectrum activity against various bacterial strains |
| Antiviral | Potential inhibition of viral replication mechanisms | Effective against multiple viral strains |
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Scaffold Modifications
a) Pyrrolo[2,3-d]pyrimidine Derivatives ()
Compound 4 (5-(2,4-Dimethoxyphenyl)-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine) shares the 2-aminopyrimidine motif but incorporates a fused pyrrolo ring. The 2,4-dimethoxyphenyl group in both compounds suggests shared electronic effects, but the additional methyl groups in Compound 4 may improve metabolic stability .
b) Thiazole Derivatives ()
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) replaces the pyrimidine core with a thiazole ring. Despite structural differences, the 2,4-dimethoxyphenyl group in 10s contributes to tubulin inhibition and antiproliferative activity. The thiazole core may offer distinct pharmacokinetic profiles, such as altered logP values compared to pyrimidine-based analogs .
Substituent Variations
a) Trifluoromethyl and Methoxy Groups ()
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine features a trifluoromethyl group, which introduces strong electron-withdrawing effects.
b) Ethyl Linker vs. Benzyl Linker ()
N-[2-(4-Methoxyphenyl)ethyl]pyrimidin-2-amine (4f) uses an ethyl linker instead of a benzyl group. The reduced steric bulk may enhance membrane permeability but decrease binding specificity. The single methoxy group (vs. 2,4-dimethoxy in the target) reduces electron donation, possibly lowering solubility .
Biological Activity
N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrimidine core substituted with a dimethoxyphenyl group. The chemical structure can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate the activity of certain molecular targets, which can lead to various therapeutic effects:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, making it a candidate for treating infections caused by resistant strains of bacteria.
- Anticancer Properties : Research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cells and blocking cell cycle progression .
Biological Activity Overview
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The Minimum Inhibitory Concentration (MIC) was determined to be 2 μg/mL, indicating strong antibacterial activity . -
Anticancer Mechanism :
In vitro studies demonstrated that the compound could induce apoptosis in various cancer cell lines. It was observed that treatment with this compound led to significant cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent . -
Anti-inflammatory Effects :
Research on inflammatory models showed that this compound significantly reduced the expression of inflammatory markers such as COX-2 and iNOS. This indicates its potential utility in managing inflammatory diseases .
Q & A
Q. What in vitro assays are recommended to evaluate the anticancer potential of this compound?
- Methodological Answer : Use cell viability assays (e.g., MTT or SRB) on cancer cell lines such as HCT116 (colon carcinoma) and RAW264.7 (macrophages). Dose-response curves (0.1–100 µM) and IC₅₀ calculations (e.g., 1.26–3.23 µM for similar pyrimidines) are critical. Include positive controls (e.g., cisplatin) and validate results via flow cytometry for apoptosis/necrosis markers ().
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on biological activity?
- Methodological Answer : Systematically vary substituents on the pyrimidine ring (e.g., halogens, methoxy groups) and measure changes in bioactivity. For example, replacing 2,4-dimethoxy groups with trifluoromethyl or chloro substituents () can alter lipophilicity and target binding. Use comparative IC₅₀ data (e.g., 1.08 µM vs. 3.04 µM in HCT116) to correlate structural features with potency. Molecular docking (AutoDock Vina) against targets like HRas GTPase can rationalize SAR trends .
Q. What computational strategies predict the target binding affinity of this compound?
- Methodological Answer : Perform molecular docking and molecular dynamics (MD) simulations using software like Schrödinger Suite or GROMACS. Dock the compound into the active site of HRas (PDB ID: 5P21) and analyze binding poses for hydrogen bonds, π-π stacking, and hydrophobic interactions. Free energy calculations (MM-PBSA) quantify binding affinities, with RMSD <2.0 Å indicating stable complexes ().
Q. How can discrepancies in reported biological activity data be systematically resolved?
- Methodological Answer : Investigate variables such as assay conditions (e.g., serum concentration, incubation time), compound purity (HPLC/MS validation), and polymorphic forms (). For instance, polymorphs with different hydrogen-bonding networks may exhibit varying solubility and bioavailability. Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) .
Q. What methodologies determine the compound’s solubility and stability under physiological conditions?
- Methodological Answer : Use shake-flask or HPLC-UV methods to measure solubility in PBS (pH 7.4) or simulated gastric fluid. Stability studies (24–72 hours at 37°C) monitor degradation via LC-MS. Crystallographic data (e.g., C–H⋯O interactions in ) predict solid-state stability, while logP calculations (ChemDraw) estimate lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
